N-cyclohexyl-2-(naphthalen-1-ylcarbonyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a naphthalene ring system and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE typically involves the amidation of naphthalene-1-carboxylic acid with cyclohexylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
Naphthamide derivatives: Compounds like N-(1-Adamantanyl)-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide.
Quinolone-2-carboxamides: Known for their potential as MmpL3 inhibitors.
4-Arylthiazole-2-carboxamides: Another class of compounds with similar biological activities.
Uniqueness
N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE stands out due to its specific structural features, such as the combination of a naphthalene ring and a cyclohexylcarbamoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(naphthalene-1-carbonylamino)urea |
InChI |
InChI=1S/C18H21N3O2/c22-17(16-12-6-8-13-7-4-5-11-15(13)16)20-21-18(23)19-14-9-2-1-3-10-14/h4-8,11-12,14H,1-3,9-10H2,(H,20,22)(H2,19,21,23) |
InChI Key |
AZYOWBFXTUOITR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.